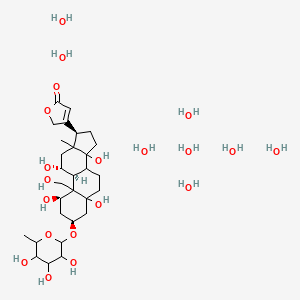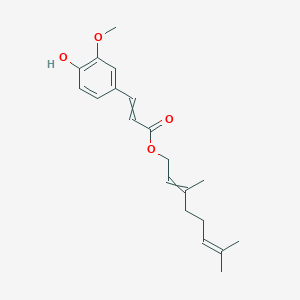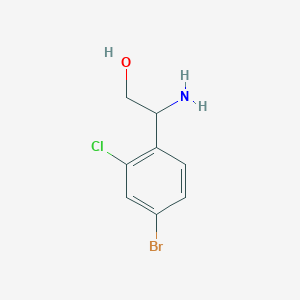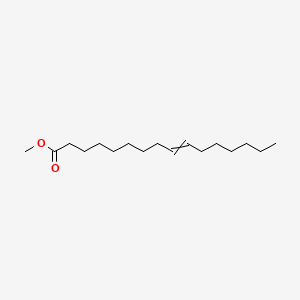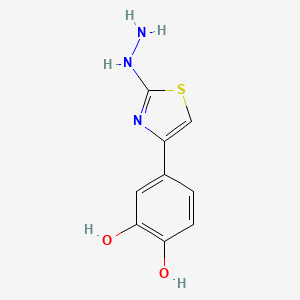![molecular formula C27H38O12 B15146368 (2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)
(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ssioriside is a lignan xyloside, a type of natural product that can be isolated from the barks of Prunus ssiori and Prunus padus . It belongs to the phenylpropanoids class and is known for its moderate antioxidant activity . The compound has a molecular formula of C27H38O12 and a molecular weight of 554.58 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ssioriside can be synthesized through various chemical reactions involving the coupling of lignan and xyloside moieties. The synthetic routes typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of Ssioriside involves the extraction from natural sources such as the barks of Prunus ssiori and Prunus padus. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Ssioriside undergoes various types of chemical reactions, including:
Oxidation: Ssioriside can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert Ssioriside into its corresponding alcohols.
Substitution: Ssioriside can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Ssioriside, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Ssioriside has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Ssioriside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress in cells . Additionally, Ssioriside inhibits enzymes like α-glucosidase, which plays a role in carbohydrate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ssioriside include other lignan xylosides such as nudiposide and lyoniside . These compounds share structural similarities and exhibit similar biological activities.
Uniqueness
What sets Ssioriside apart from other lignan xylosides is its specific molecular structure, which includes two 4-hydroxy-3,5-dimethoxybenzyl groups. This unique structure contributes to its distinct antioxidant and enzyme inhibitory activities .
Conclusion
Ssioriside is a fascinating compound with diverse applications in scientific research, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject of study for understanding lignan xylosides and their potential benefits.
Propiedades
Fórmula molecular |
C27H38O12 |
|---|---|
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18+,23-,26+,27+/m0/s1 |
Clave InChI |
UTPBCUCEDIRSFI-MJDPKNRPSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)C[C@@H](CO)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


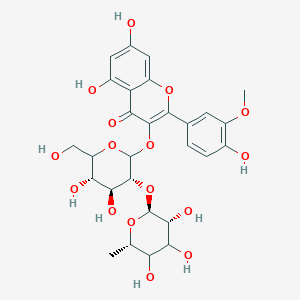
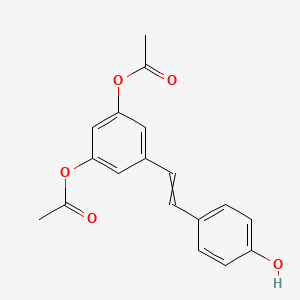

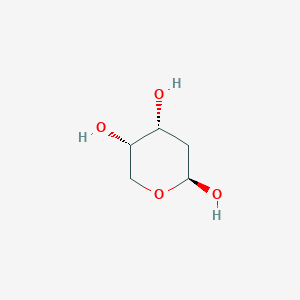
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)

![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)
![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
